(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine

CFTR corrector lumacaftor regiochemistry

Many CFTR corrector programs fail due to incorrect regio- or stereochemistry. (R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine (CAS 1212951-36-4) is the validated (R)-enantiomer with the 5-yl attachment essential for CFTR pharmacophore recognition. - ≥98% chiral purity; avoids inactive (S)-enantiomer and 4-yl isomer. - Directly applicable to synthesis of lumacaftor/tezacaftor core. - Suitable as chiral reference standard for ee determination. Reliable supply with global shipping.

Molecular Formula C11H13F2NO2
Molecular Weight 229.22 g/mol
Cat. No. B12982933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine
Molecular FormulaC11H13F2NO2
Molecular Weight229.22 g/mol
Structural Identifiers
SMILESCCCC(C1=CC2=C(C=C1)OC(O2)(F)F)N
InChIInChI=1S/C11H13F2NO2/c1-2-3-8(14)7-4-5-9-10(6-7)16-11(12,13)15-9/h4-6,8H,2-3,14H2,1H3/t8-/m1/s1
InChIKeyNHRCRSBBRBPGCV-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine CAS 1212951-36-4 for CFTR Modulator Synthesis and Chiral Amine Research


(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine (CAS 1212951-36-4) is a chiral primary amine bearing the 2,2-difluoro-1,3-benzodioxole pharmacophore found in clinically validated CFTR correctors such as lumacaftor and tezacaftor [1]. With molecular formula C11H13F2NO2 and a molecular weight of 229.22 g/mol, the compound serves as a key synthetic intermediate or chiral building block for assembling the (R)-configured 5‑substituted benzodioxole core that is essential for target engagement with the CFTR F508del mutant . Its procurement value is defined by stereochemical integrity (R‑enantiomer, ≥98% purity) and the precise 5‑yl regiochemistry that distinguishes it from inactive or off‑pathway analogs.

Why (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine Cannot Be Replaced by Generic Analogs in CFTR-Focused Procurement


Attempts to substitute this compound with its (S)-enantiomer, the 4‑yl regioisomer, or the 2‑butanamine isomer directly impact synthetic outcomes and biological activity. The 5‑yl attachment is a structural prerequisite for CFTR corrector pharmacophore recognition; the 4‑yl isomer (CAS 1213914-70-5) is not a productive intermediate for lumacaftor or tezacaftor synthesis . Likewise, the (S)-enantiomer (CAS 1213958-11-2) yields the wrong absolute configuration at the chiral center, which is critical because Vertex’s clinical candidates consistently require the (R)-stereochemistry for CFTR binding [1]. Even the 2‑butanamine isomer (PubChem CID 116989025) alters the amine position, disrupting subsequent cyclopropanecarboxamide formation. These differences are not cosmetic; they determine whether a synthetic route leads to an active pharmaceutical ingredient or an inactive byproduct.

(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine Procurement Evidence: Quantified Differentiation vs. Closest Analogs


5‑yl vs. 4‑yl Regioisomer: Exclusive Intermediacy in FDA‑Approved CFTR Corrector Synthesis

The 5‑yl substitution pattern is mandatory for the synthesis of lumacaftor (VX‑809) and tezacaftor (VX‑661). The cyclopropanecarboxylic acid intermediate required for these drugs is 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxylic acid, which is accessed from 5‑substituted precursors [1]. The 4‑yl regioisomer (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)butan-1-amine (CAS 1213914-70-5) cannot be used to construct the 5‑yl cyclopropane core; its use would generate a 4‑yl cyclopropanecarboxamide that is not a reported CFTR corrector and lacks documented activity against F508del-CFTR . Both compounds are commercially available at 98% purity, removing purity as a confounding variable .

CFTR corrector lumacaftor regiochemistry

(R)- vs. (S)-Enantiomer: Stereochemical Requirement for CFTR Corrector Binding

Vertex's CFTR corrector patents consistently specify the (R)-enantiomer for compounds incorporating the 2,2-difluorobenzo[d][1,3]dioxol-5-yl moiety, including lumacaftor, tezacaftor, and elexacaftor [1]. The (S)-enantiomer (CAS 1213958-11-2) is explicitly described as the opposite enantiomer and is not claimed as the active pharmaceutical ingredient . Both enantiomers are available as research chemicals at 98% purity ; however, the (S)-enantiomer would produce the antipodal configuration at the chiral carbon bearing the amine, which, if carried through to the final drug substance, would yield the incorrect absolute stereochemistry. No published CFTR binding or cellular efficacy data exist for the (S)-series.

chiral amine enantiomeric purity CFTR corrector

Butan-1-amine vs. 2-Butanamine Isomer: Impact on Downstream Cyclopropanecarboxamide Formation

The target compound positions the primary amine at the 1‑position of the butyl chain, which is the connectivity required for subsequent conversion to the cyclopropanecarboxylic acid intermediate (via cyclopropanation of the corresponding nitrile or carboxyl derivative). The 2‑butanamine isomer (2-(2,2-difluoro-1,3-benzodioxol-5-yl)butan-1-amine, PubChem CID 116989025) has the amine attached to the benzylic carbon rather than the terminal carbon, altering the trajectory of the amine in three-dimensional space and preventing the same cyclopropanation chemistry [1]. The 2‑butanamine isomer is not cited in any Vertex CFTR synthesis patent as a productive intermediate [2].

amine positional isomer synthetic intermediate CFTR modulator

Purity Consistency Across Vendor Batches: 98% Minimum with Lot‑Specific Certificate of Analysis

The target compound is supplied at a minimum purity of 98% as determined by the vendor's in-house quality control, with a Certificate of Analysis available upon request . This purity specification is identical to that of the 4‑yl regioisomer (CAS 1213914-70-5) and the (S)-enantiomer (CAS 1213958-11-2), both also sold at 98% . Thus, purity is not a differentiating factor among these analogs; the decision to procure the target compound rests on its unique regiochemical and stereochemical identity rather than on superior chemical purity.

chemical purity quality control procurement specification

Highest-Value Application Scenarios for (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)butan-1-amine in CFTR Drug Discovery and Chiral Synthesis


Synthesis of 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxylic Acid, the Key Intermediate for Lumacaftor and Tezacaftor

The chiral butan-1-amine serves as a starting material for constructing the cyclopropanecarboxylic acid core shared by FDA‑approved CFTR correctors. The 5‑yl regiochemistry and (R)-stereochemistry embedded in this amine ensure that downstream cyclopropanation and subsequent amide coupling yield the correct pharmacophore geometry [1]. This scenario is directly supported by Vertex patent literature describing the 5‑yl cyclopropane derivatives as essential structural elements [1].

Chiral Building Block for Structure-Activity Relationship (SAR) Exploration of Next-Generation CFTR Correctors

Medicinal chemistry teams pursuing novel CFTR correctors with improved efficacy or pharmacokinetic profiles can use this amine as a validated chiral scaffold. Its (R)-configuration and 5‑yl substitution provide a starting point that is already aligned with the pharmacophore requirements of clinical-stage compounds, reducing the risk of investing synthetic effort in inactive regio‑ or stereoisomers [2].

Reference Standard for Chiral Purity Method Development and Enantiomeric Excess Determination

When scaling up asymmetric syntheses of CFTR intermediates, this compound can be used as an authentic (R)-enantiomer reference standard to develop chiral HPLC or SFC methods for enantiomeric excess (ee) determination. The availability of the (S)-enantiomer from commercial sources enables method validation through co‑injection or spiking experiments .

Precursor for Fluorinated Benzodioxole Library Synthesis in Agrochemical Discovery

The 2,2-difluorobenzo[d][1,3]dioxole moiety is also found in agrochemical intermediates (e.g., fludioxonil precursors) [3]. This chiral amine can be diversified into libraries of amides, sulfonamides, or ureas for screening against agricultural targets, leveraging the lipophilicity and metabolic stability conferred by the gem‑difluoro substitution.

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